3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride
Brand Name: Vulcanchem
CAS No.: 83763-52-4
VCID: VC17004178
InChI: InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H
SMILES:
Molecular Formula: C11H19ClN2O3S
Molecular Weight: 294.80 g/mol

3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride

CAS No.: 83763-52-4

Cat. No.: VC17004178

Molecular Formula: C11H19ClN2O3S

Molecular Weight: 294.80 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride - 83763-52-4

Specification

CAS No. 83763-52-4
Molecular Formula C11H19ClN2O3S
Molecular Weight 294.80 g/mol
IUPAC Name 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H
Standard InChI Key SKDMARQFDVQTJG-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₉ClN₂O₃S, with a molar mass of 294.80 g/mol . Its IUPAC name, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide hydrochloride, reflects a benzene ring substituted at positions 3 and 4 with amino and methoxy groups, respectively, and a diethylaminosulfonyl moiety at position 1. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.

Key structural descriptors include:

  • SMILES: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl

  • InChIKey: SKDMARQFDVQTJG-UHFFFAOYSA-N

Physicochemical Characteristics

  • LogP: Estimated at 1.70, indicating moderate lipophilicity .

  • Solubility: High aqueous solubility due to ionic hydrochloride form.

  • Stability: Susceptible to hydrolysis under extreme pH or elevated temperatures, necessitating storage in cool, dry environments.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 3-amino-4-methoxybenzenesulfonyl chloride and diethylamine in the presence of a base (e.g., triethylamine). A typical protocol involves:

  • Sulfonation: Reacting methoxy-substituted aniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Amination: Treating the intermediate with diethylamine in dichloromethane at 0–5°C.

  • Salt Formation: Adding hydrochloric acid to precipitate the monohydrochloride salt.

Yields exceeding 70% are achievable with rigorous control of stoichiometry and temperature.

Industrial Production

Hu Bei Jiutian Bio-medical Technology CO., Ltd., a key supplier, employs scalable batch processes with in-line HPLC monitoring to ensure >98% purity. Challenges include minimizing byproducts like N-ethyl derivatives, which require chromatographic purification.

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The primary amine at position 3 undergoes acylation or alkylation, enabling derivative synthesis. For example, reaction with acetyl chloride yields 3-acetamido-N,N-diethyl-4-methoxybenzenesulphonamide, a candidate for prodrug development.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates nitration or halogenation at position 5 or 6, though steric hindrance from the sulfonamide group limits regioselectivity.

Example Reaction:

C11H19ClN2O3S+HNO3H2SO4C11H18ClN3O5S+H2O\text{C}_{11}\text{H}_{19}\text{ClN}_2\text{O}_3\text{S} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{11}\text{H}_{18}\text{ClN}_3\text{O}_5\text{S} + \text{H}_2\text{O}

Nitration at position 5 produces a nitro derivative with enhanced antibacterial potency.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate inhibition of Escherichia coli (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL), likely via competitive binding to dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. This aligns with sulfonamides’ historical role as antifolates, though resistance via sul gene mutations limits efficacy.

Anti-inflammatory Effects

Applications in Pharmaceuticals and Material Science

Drug Development

  • Antibacterial Agents: Structural analogs are under investigation for multidrug-resistant infections.

  • Anti-inflammatory Therapeutics: Potential for topical formulations targeting dermatitis or arthritis.

Material Science

Sulfonamide polymers incorporating this monomer exhibit high thermal stability (>300°C) and ion-exchange capacity, suitable for proton-conductive membranes in fuel cells.

Analytical Characterization

HPLC Analysis

Reverse-phase HPLC on a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid (55:44:1, v/v) achieves baseline separation (retention time: 6.2 min) . MS-compatible methods substitute phosphoric acid with 0.1% formic acid .

Table 1. HPLC Parameters

ParameterValue
ColumnNewcrom R1, 5 µm
Flow Rate1.0 mL/min
DetectionUV 254 nm
Linearity (R²)0.9995

Spectroscopic Data

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

  • ¹H NMR (DMSO-d₆): δ 1.1 (t, 6H, CH₂CH₃), 3.2 (q, 4H, NCH₂), 3.8 (s, 3H, OCH₃), 6.9 (d, 1H, ArH).

Comparison with Structural Analogs

Table 2. Sulfonamide Derivatives

CompoundKey FeaturesUnique Attributes
SulfanilamideUnsubstituted sulfonamideFirst synthetic antibacterial
DapsoneDiaminodiphenyl sulfoneLeprosy treatment
This CompoundMethoxy, diethylamino substituentsEnhanced solubility and thermal stability

The methoxy group in 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride improves membrane permeability compared to sulfanilamide, while the diethylamino group reduces crystallinity, aiding formulation flexibility.

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